molecular formula C16H12N2O10S2 B157506 But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) CAS No. 10154-84-4

But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate)

Cat. No. B157506
CAS RN: 10154-84-4
M. Wt: 456.4 g/mol
InChI Key: BRHVMEXNDQMVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate), also known as NBD-Cl, is a fluorescent probe commonly used in chemical and biological research. It is a highly sensitive and specific tool for detecting and measuring various biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics.

Mechanism of Action

The mechanism of action of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is based on its fluorescent properties. But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is a non-fluorescent molecule, but upon exposure to light of a certain wavelength, it becomes fluorescent. This fluorescence can be used to detect and measure various biological processes, as mentioned above. The fluorescence of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is highly sensitive to changes in the microenvironment, such as changes in pH, temperature, and ionic strength.
Biochemical and Physiological Effects:
But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is a relatively safe and non-toxic molecule, with no known harmful effects on biochemical or physiological processes. It is commonly used in vitro, but can also be used in vivo with appropriate precautions. But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is generally well-tolerated by cells and tissues, and has been used in a variety of biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in lab experiments include its high sensitivity and specificity, its ease of use and synthesis, and its relatively low cost. However, there are also some limitations to using But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate). For example, it is not suitable for use in certain biological systems, such as those with high levels of autofluorescence. Additionally, But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) may interfere with some biological processes, and caution should be taken when interpreting results.

Future Directions

There are many potential future directions for the use of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in scientific research. One area of interest is the development of new conjugation methods for attaching But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) to proteins and peptides. Another area of interest is the use of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in live-cell imaging, which would allow researchers to monitor biological processes in real time. Additionally, there is potential for the use of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in drug discovery and development, as it can be used to screen for compounds that affect specific biological processes. Overall, the future of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) in scientific research looks promising, with many potential applications and directions for further study.

Synthesis Methods

But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is synthesized by reacting 4-chloro-1,2-phenylenediamine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate). The synthesis of But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) is relatively simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) has a wide range of scientific research applications. It is commonly used in the study of protein-protein interactions, as it can be easily conjugated to proteins and peptides. But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) can also be used to measure enzyme activity, as it is highly sensitive to changes in the microenvironment of the enzyme. Additionally, But-2-yne-1,4-diyl bis(3-nitrobenzenesulfonate) can be used to study membrane dynamics, as it can be incorporated into lipid bilayers and used to monitor changes in membrane structure and function.

properties

CAS RN

10154-84-4

Molecular Formula

C16H12N2O10S2

Molecular Weight

456.4 g/mol

IUPAC Name

4-(3-nitrophenyl)sulfonyloxybut-2-ynyl 3-nitrobenzenesulfonate

InChI

InChI=1S/C16H12N2O10S2/c19-17(20)13-5-3-7-15(11-13)29(23,24)27-9-1-2-10-28-30(25,26)16-8-4-6-14(12-16)18(21)22/h3-8,11-12H,9-10H2

InChI Key

BRHVMEXNDQMVGO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

10154-84-4

synonyms

1-nitro-3-[4-(3-nitrophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene

Origin of Product

United States

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